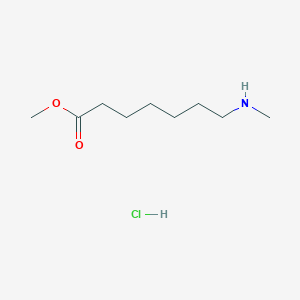![molecular formula C16H21N7O10S B13888144 2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Arg(NH2)-OH flavianate is a compound that features the amino acid arginine, which is known for its role in various biological processes. Arginine is an essential amino acid that plays a crucial role in protein synthesis, wound healing, and immune function. The flavianate part of the compound is derived from flavianic acid, which is often used in biochemical assays and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The process often employs Fmoc (9-fluorenylmethoxycarbonyl) protection strategies, which are common in peptide synthesis . The protected arginine is then reacted with flavianic acid under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of H-Arg(NH2)-OH flavianate involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase synthesis allows for the efficient production of the compound with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
H-Arg(NH2)-OH flavianate undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the flavianate group, altering its chemical properties.
Substitution: The amino and carboxyl groups of arginine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include nitric oxide from oxidation, reduced flavianate derivatives, and substituted arginine compounds. These products have significant implications in biochemical research and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
H-Arg(NH2)-OH flavianate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of H-Arg(NH2)-OH flavianate involves its interaction with various molecular targets and pathways:
Nitric Oxide Synthesis: The guanidino group of arginine is a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response.
Cellular Signaling: The compound influences cellular signaling pathways, modulating immune function and wound healing processes.
Enzyme Interaction: H-Arg(NH2)-OH flavianate interacts with enzymes involved in peptide synthesis and modification, affecting their activity and specificity.
Vergleich Mit ähnlichen Verbindungen
H-Arg(NH2)-OH flavianate can be compared with other arginine derivatives and flavianate compounds:
H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-2Thi-Gly-Leu-Met (O2)-NH2-DOTA-213-bismuth: This compound is used in the treatment of glioma and has a different mechanism of action involving radiopharmaceutical properties.
H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-2Thi-Gly-Leu-Met(O2)-NH2-DOTA-225-Actinium: Similar to the previous compound, this derivative is also used in glioma treatment but utilizes actinium-225 for its therapeutic effects.
Conclusion
H-Arg(NH2)-OH flavianate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and interactions with various molecular targets make it a valuable tool in scientific research and therapeutic development.
Eigenschaften
IUPAC Name |
2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O8S.C6H15N5O2/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;7-4(5(12)13)2-1-3-10-6(8)11-9/h1-4,13H,(H,18,19,20);4H,1-3,7,9H2,(H,12,13)(H3,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHDIRGJHYOUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C(CC(C(=O)O)N)CN=C(N)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)
